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Compound of Interest

Compound Name: UCM 549

Cat. No.: B15619186

An In-Depth Technical Guide to the Discovery and Synthesis of Eganelisib (IPI-549)

Introduction

Eganelisib, also known as IPI-549, is an investigational, first-in-class, orally bioavailable small
molecule that selectively inhibits the gamma isoform of phosphoinositide 3-kinase (PI3K-y).[1]
[2] Developed by Infinity Pharmaceuticals, eganelisib is being evaluated as a potential cancer
treatment due to its unique immuno-oncology mechanism.[3][4] Unlike other PI3K inhibitors
that directly target tumor cell proliferation, IPI1-549 is designed to modulate the tumor
microenvironment (TME) by reprogramming immunosuppressive myeloid cells, thereby
enhancing the anti-tumor immune response.[1][2][5] This guide provides a comprehensive
overview of the discovery, synthesis, mechanism of action, and key experimental data related
to IP1-549.

Discovery of IPI-549

The discovery of IPI-549 stemmed from the understanding that the PI3K-y isoform is
predominantly expressed in hematopoietic cells and plays a crucial role in regulating immune
responses.[6][7] In the TME, PI3K-y signaling in myeloid cells, such as tumor-associated
macrophages (TAMs) and myeloid-derived suppressor cells (MDSCs), promotes an
immunosuppressive M2-like phenotype, hindering the body's ability to fight cancer.[5][8]
Therefore, selective pharmacological inhibition of PI3K-y was hypothesized to block the
immunosuppressive function of these cells and promote an anti-tumor immune response.[7]

The discovery process began with the screening of a focused collection of 8-
chloroisoquinolinone analogues for their ability to inhibit PI3K-y.[7] Through optimization of
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these isoquinolinone PI3K inhibitors, researchers identified a lead compound, designated as
compound 26 (IP1-549), which exhibited high potency and over 100-fold selectivity for PI3K-y
compared to other Class | PI3K isoforms and other kinases.[7][9] This high selectivity is critical
as it minimizes the off-target effects associated with pan-PI3K inhibitors, particularly the
metabolic side effects linked to PI3K-a and PI3K-3 inhibition.[1]

Mechanism of Action

IP1-549 functions by inhibiting the enzyme PIK3CG, which disrupts the PIBK/AKT/mTOR
signaling pathway.[3] PI3K-y is a key regulator of myeloid cell trafficking and function.[10] Its
activation, often downstream of G-protein coupled receptors (GPCRs) like chemokine
receptors, leads to the production of phosphatidylinositol-3,4,5-trisphosphate (PIP3).[7][10]
PIP3 acts as a second messenger, recruiting and activating downstream effectors like AKT,
which in turn promotes a transcriptional program leading to immune suppression.[10][11]

By selectively inhibiting PI3K-y, eganelisib blocks this signaling cascade in myeloid cells.[1]
This has been shown in preclinical studies to:

o Reprogram Macrophages: Inhibit the polarization of macrophages towards the
immunosuppressive M2 phenotype and promote a shift to the pro-inflammatory, anti-tumor
M1 phenotype.[5][8][12]

¢ Reduce Immune Suppression: Decrease the recruitment and function of MDSCs within the
tumor.[10]

o Enhance T-Cell Activity: The resulting less-immunosuppressive TME allows for increased
infiltration and activation of cytotoxic T-cells, which are essential for killing tumor cells.[12]
[13]

The efficacy of IPI-549 is often enhanced when used in combination with immune checkpoint
inhibitors (ICIs) like anti-PD-1/PD-L1 antibodies.[2][14] Preclinical models have demonstrated
that IP1-549 can overcome resistance to ICI therapy in myeloid-rich tumors.[2][4]
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PI13K-y signaling pathway and the inhibitory action of Eganelisib.
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Synthesis of IPI-549

The detailed synthetic route for IPI-549 is proprietary. However, the scientific literature indicates
that its synthesis is based on the optimization of an isoquinolinone scaffold.[7][9] The general
approach involves multi-step organic synthesis to construct the complex heterocyclic core and
introduce the necessary functional groups for potent and selective PI3K-y inhibition. The final
molecule is an enantiomerically pure single isomer.[15] A key publication provides an improved
synthesis of the pyrazolopyrimidine component and its subsequent use in preparing the final
IP1-549 molecule.[16]

Quantitative Data

Selectivit
Paramete Referenc
PI3K-a PI3K- PI3K-y PI3K-0 y (y vs al
r
BI5)
Biochemic
al IC50 3,200 3,500 16 >8,400 >200-fold [15][17]
(nM)
Cellular
250 240 1.2 180 >140-fold [12][15]
IC50 (nM)
Binding >58-fold vs
Affinity - - 0.29 - other Class  [12][13]
(KD, nM) [

Table 2: Preclinical Pharmacokinetic Profile of IP1-549
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Oral Volume of Plasma
Species Bioavailabil Clearance Distribution  Half-life Reference
ity (L/kg) (t1/2, h)
Mouse >31% Low 1.2 (mean) 3.2 [2][17][18]
Rat 231% Low 1.2 (mean) 4.4 [2][17][18]
Dog >31% Low 1.2 (mean) 6.7 [2][17][18]
Monkey 231% Low 1.2 (mean) 4.3 [2][17][18]

Table 3: Key Clinical Data from MARIO-1 (Phase 1/1b)

Trial
Combination with
Parameter Monotherapy . Reference
Nivolumab
Dose Escalation 10-60 mg QD 20-40 mg QD [11][19][20]
Patients Enrolled (n) 39 180 [11][19][20]
Most Common Grade Increased AST (13%),
Increased ALT (18%),
>3 Treatment-Related Increased ALT (10%), [11][19][20]
Increased AST (18%)
AEs Rash (10%)
None in first 28 days;
Dose-Limiting reversible hepatic Grade 3 rash, Grade 3
- : . [19][20][21]
Toxicities (DLTSs) enzyme elevations at ALT/AST increase
60 mg in later cycles.
Recommended Phase
30 mg and 40 mg QD [11][19]

2 Dose (RP2D)

Experimental Protocols
In Vitro PI3K-y Kinase Assay (HTRF-based)

This assay quantifies the direct inhibitory effect of a compound on the enzymatic activity of

purified PI3K-y.[6]
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e Objective: To determine the IC50 value of IPI-549 against purified PI3K-y enzyme.

¢ Principle: AHomogeneous Time-Resolved Fluorescence (HTRF) assay is used to measure
the conversion of PIP2 to PIP3. The product, PIP3, is detected by a specific binding protein
labeled with a fluorescent acceptor, which comes into proximity with a donor-labeled
antibody, generating a FRET signal proportional to the enzyme activity.

o Methodology:
o Purified recombinant PI3K-y enzyme is incubated with varying concentrations of 1PI1-549.

o The kinase reaction is initiated by adding the substrate (PIP2) and ATP (at physiological
concentrations, e.g., 3 mM).[12]

o The reaction is allowed to proceed for a defined period at room temperature.

o The reaction is stopped, and the HTRF detection reagents (e.g., biotin-PIP3, europium-
labeled anti-GST antibody, and streptavidin-XL665) are added.

o After incubation, the fluorescence is read at two wavelengths (e.g., 620 nm and 665 nm).

o The ratio of the two fluorescence signals is calculated and used to determine the percent
inhibition at each compound concentration.

o IC50 values are calculated by fitting the dose-response curve using non-linear regression.

4. Stop Reaction & Add . Incubate for 6. Read Fluorescence

nc
HTRF Detection Reagents ignal Development (620nm & 665nm)
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Workflow for an In Vitro PI3K-y Kinase Assay.

Cellular pAKT Inhibition Assay

This assay measures the ability of IP1-549 to inhibit PI3K signaling within a cellular context by
guantifying the phosphorylation of AKT, a key downstream effector.[6]
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e Objective: To determine the cellular IC50 of IPI-549.

e Principle: PI3K-y-dependent cells (e.g., RAW 264.7 murine macrophages) are stimulated to
activate the PI3K pathway. The inhibitor's effect on the phosphorylation of AKT at Ser473 is
quantified, typically by ELISA or Western blot.

o Methodology:
o Plate PI3K-y-dependent cells and allow them to adhere.
o Starve the cells in a low-serum medium to reduce basal signaling.

o Pre-incubate the cells with a serial dilution of IPI-549 for a specified time (e.g., 30
minutes).[18]

o Stimulate the PI3K pathway with a relevant agonist (e.g., a chemokine or growth factor).
o Lyse the cells with ice-cold lysis buffer.[18]

o Quantify the amount of phosphorylated AKT (pAKT) and total AKT in the cell lysates using
a method like ELISA.

o Normalize the pAKT signal to the total AKT signal.

o Calculate the percent inhibition of pAKT phosphorylation relative to a vehicle-treated
control and determine the IC50 value.

2. Pre-incubate with
Varying [IPI-549]

1. Plate & Starve Cells
(e.g., RAW 264.7)

5. Quantify pAKT & Total AKT
(e.g., by ELISA)

4. Lyse Cells

6. Normalize pAKT/Total AKT
& Calculate IC50

3. Stimulate Pathway
(e.g., with Chemokine)

Click to download full resolution via product page

Workflow for a Cellular pAKT Inhibition Assay.

In Vitro Macrophage Polarization Assay

This functional assay assesses the ability of IPI-549 to modulate the phenotype of immune
cells, a key aspect of its mechanism of action.[6][12]
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» Objective: To evaluate the effect of IP1-549 on the differentiation of macrophages into the
immunosuppressive M2-like phenotype.

 Principle: Bone marrow-derived macrophages (BMDMs) are cultured with cytokines (e.g., IL-
4 and M-CSF) that induce polarization towards the M2 phenotype. The effect of the inhibitor
on this process is measured by analyzing the expression of M2-specific cell surface markers.

o Methodology:

o Isolate bone marrow cells from mice and differentiate them into macrophages using M-
CSF.

o Treat the macrophages with polarizing cytokines (e.g., IL-4) in the presence of varying
concentrations of IPI-549 or a vehicle control.

o Culture the cells for several days to allow for polarization.

o Harvest the cells and stain them with fluorescently labeled antibodies against macrophage
markers (e.g., F4/80) and M2 markers (e.g., CD206).

o Analyze the stained cells using flow cytometry.

o Quantify the percentage of M2-polarized macrophages (e.g., F4/80+ CD206+) in the
presence of the inhibitor compared to the control.

1. Differentiate BMDMs 2. Treat with IL-4 and 3. Culture for several days 4. Harvest & Stain Cells 5. Analyze by 6. Quantify % of M2

with M-CSF Varying [IP1-549] to induce polarization (F4/80, CD206) Flow Cytometry (F4/80+ CD206+) Cells

Click to download full resolution via product page

Workflow for an In Vitro Macrophage Polarization Assay.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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